molecular formula C16H26N4O2S B2367369 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline CAS No. 901273-43-6

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

Cat. No.: B2367369
CAS No.: 901273-43-6
M. Wt: 338.47
InChI Key: QKNXZXOCHILSCB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is a complex organic compound that features both piperazine and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine sulfonyl intermediate: This involves the reaction of piperidine with a sulfonyl chloride under basic conditions to form the piperidine sulfonyl chloride.

    Coupling with aniline derivative: The piperidine sulfonyl chloride is then reacted with an aniline derivative to form the sulfonyl aniline intermediate.

    Introduction of the methylpiperazine group: The final step involves the reaction of the sulfonyl aniline intermediate with 4-methylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the sulfonyl group or the aromatic ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atoms.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: Researchers use this compound to study its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylpiperidin-1-yl)sulfonylaniline
  • N-[4-(4-Methylpiperazin-1-yl)phenyl]-3-(piperidine-1-sulfonyl)benzamide

Uniqueness

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is unique due to the presence of both piperazine and piperidine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from similar compounds that may only contain one of these functional groups.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-18-9-11-19(12-10-18)16-6-5-14(13-15(16)17)23(21,22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNXZXOCHILSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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